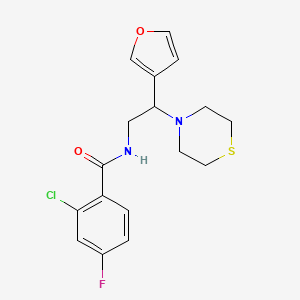

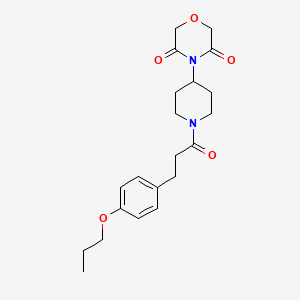

![molecular formula C11H12ClF3N2O B2395524 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-ol CAS No. 306976-40-9](/img/structure/B2395524.png)

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-ol” is a chemical compound with the molecular weight of 279.69 . It’s also known as "1- [3-chloro-5- (trifluoromethyl)-2-pyridinyl]-3-methylpiperazine" .

Synthesis Analysis

Trifluoromethylpyridines (TFMP) and its derivatives, which include “this compound”, have been synthesized and applied in the agrochemical and pharmaceutical industries . The synthesis of 2,3,5-DCTF, a derivative, has been reported using various methods. For instance, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC); subsequent vapor–phase fluorination of 2,3,5-DCTC .

Molecular Structure Analysis

The InChI code for “this compound” is "1S/C11H13F3N2O/c12-11(13,14)8-1-2-10(15-7-8)16-5-3-9(17)4-6-16/h4-5,7,9,17H,1-3,6H2" .

Applications De Recherche Scientifique

Crystal Structures and Anticonvulsant Properties

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-ol and related compounds demonstrate intriguing properties as anticonvulsants. Crystal structures of these compounds reveal insights into their interactions at the molecular level. For instance, compounds such as 1-[6-(4-chloro-2-methylphenyl)pyridazin-3-yl]piperidin-4-ol and 1-[6-(4-chlorophenyl)-1,2,4-triazin-3-yl]piperidin-4-ol exhibit a limited inclination of the phenyl ring when ortho-substituted. This orientation and the delocalization of the piperidine nitrogen lone pair towards the middle heterocycle suggest potential mechanisms for anticonvulsant activity (Georges et al., 1989).

Glycine Transporter Inhibition

The compound and its analogs have been explored for their role as glycine transporter 1 (GlyT1) inhibitors. Studies have identified potent and orally available inhibitors, indicating potential applications in treating neurological conditions (Yamamoto et al., 2016).

Synthesis Techniques

Advances in synthesis techniques for compounds structurally related to this compound, such as alkyl 4-amino-5-(trifluoromethyl)-1H-pyrrole-2-carboxylates, have been documented. These synthesis methods are crucial for developing pharmaceuticals and furthering our understanding of their applications (Khlebnikov et al., 2018).

Exploration in Cancer Therapy

Compounds like this compound have been studied for their potential use in cancer therapy. Research on similar compounds suggests potential for inhibiting specific enzymes or pathways critical in cancer progression (ヘンリー,ジェームズ, 2006).

Structural Analysis and Drug Development

Structural analysis of related compounds provides insights into drug development. The study of compounds like rupatadine, which shares structural similarities, reveals how molecular configurations can impact drug effectiveness and development strategies (Kaur et al., 2013).

Pharmaceutical Analysis and Detection

The analysis and detection of similar compounds in biological samples are crucial for understanding their pharmacokinetics and potential therapeutic applications. Methods for detecting compounds like L-745,870 in human plasma and urine via liquid chromatography have been developed, which are essential for drug development and monitoring (Chavez-Eng et al., 1997).

Safety and Hazards

The safety information for a similar compound, “1- { [3-chloro-5- (trifluoromethyl)pyridin-2-yl]methyl}piperidin-4-one”, indicates that it has a GHS07 pictogram and a warning signal word. The hazard statements include that it is harmful if swallowed, in contact with skin, or inhaled, and it may cause respiratory irritation .

Orientations Futures

Mécanisme D'action

Target of Action

Similar compounds have been reported to target acps-pptase enzymes . These enzymes play a crucial role in bacterial proliferation .

Mode of Action

It can be inferred from related compounds that it may interact with its targets, leading to changes that affect the function of the target enzymes .

Biochemical Pathways

Based on the potential target, it can be inferred that the compound might affect the pathways related to bacterial proliferation .

Result of Action

Based on the potential target, it can be inferred that the compound might inhibit bacterial proliferation .

Analyse Biochimique

Biochemical Properties

It is known that molecules with a -CF3 group, like this compound, can exhibit improved drug potency toward certain enzymes by lowering the pKa of the cyclic carbamate by a key hydrogen bonding interaction with the protein .

Molecular Mechanism

It is known that molecules with a -CF3 group can exhibit improved drug potency toward certain enzymes by lowering the pKa of the cyclic carbamate by a key hydrogen bonding interaction with the protein .

Dosage Effects in Animal Models

There are currently no studies available that describe the effects of different dosages of 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-ol in animal models .

Propriétés

IUPAC Name |

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClF3N2O/c12-9-5-7(11(13,14)15)6-16-10(9)17-3-1-8(18)2-4-17/h5-6,8,18H,1-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFDHQYSCNBOECL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C2=C(C=C(C=N2)C(F)(F)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClF3N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2395446.png)

![2-(8-fluoro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2395449.png)

![4-Bromophenyl 2-(2,4-dioxo-1,3-diazaspiro[4.6]undecan-3-yl)ethanesulfonate](/img/structure/B2395454.png)

![2-[4-nitro-3-(trifluoromethyl)phenyl]-2H-1,2,3-triazole](/img/structure/B2395457.png)

![N-(2,3-dichlorophenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B2395460.png)

![[4-chloro-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B2395461.png)

![2-[1-(5-Fluoro-4-methylpyridine-2-carbonyl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2395463.png)